4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-17-7-5-16(6-8-17)21(26)25(14-15-4-3-11-23-13-15)22-24-19-10-9-18(28-2)12-20(19)29-22/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGERKDWCUDUBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152613 | |
| Record name | 4-Methoxy-N-(6-methoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895010-31-8 | |
| Record name | 4-Methoxy-N-(6-methoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895010-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-N-(6-methoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Reduction of 2-Chlorobenzo[d]thiazole
A common precursor, 2-chlorobenzo[d]thiazole, undergoes nitration followed by regioselective reduction to yield 6-methoxybenzo[d]thiazol-2-amine.
Step 1: Nitration
2-Chlorobenzo[d]thiazole is treated with concentrated sulfuric acid and nitric acid at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and 5-nitro-2-chlorobenzo[d]thiazole (8%). Recrystallization from ethanol isolates the 6-nitro isomer.
Step 2: Reduction to Amine
The nitro group is reduced using iron powder in acetic acid at 40°C for 5 hours, achieving 83% yield of 6-amino-2-chlorobenzo[d]thiazole. Alternative methods employ tin(II) chloride in hydrochloric acid (61% yield).
Step 3: Methoxylation
Methoxy substitution at position 6 is achieved via nucleophilic aromatic substitution using methanol under basic conditions. For example, potassium cyanide in dimethyl sulfoxide (DMSO) at 120°C facilitates methoxylation, yielding 6-methoxybenzo[d]thiazol-2-amine (54%).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 72% (after recrystallization) |
| Reduction | Fe, CH₃COOH, 40°C | 83% |
| Methoxylation | KCN, DMSO, 120°C | 54% |
Introduction of the Pyridin-3-ylmethyl Group
Alkylation of 6-Methoxybenzo[d]thiazol-2-amine
The amine intermediate reacts with pyridin-3-ylmethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving moderate to high yields.
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyridin-3-ylmethyl bromide | K₂CO₃ | DMF | 80°C | 75–85% |
Formation of the Benzamide Core
Coupling with 4-Methoxybenzoic Acid
The final step involves coupling the functionalized benzo[d]thiazole intermediate with 4-methoxybenzoyl chloride. This reaction uses coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or tetrahydrofuran (THF).
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI, HOBt | DCM | RT | 68–72% |
| DCC | THF | 0°C to RT | 65–70% |
Mechanistic Insight : The coupling reaction proceeds via activation of the carboxylic acid to form an O-acylisourea intermediate, which reacts with the secondary amine to form the amide bond.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advancements explore tandem cyclization-alkylation sequences to streamline synthesis. For example, in situ generation of the benzo[d]thiazole core from 2-aminothiophenol and 4-methoxybenzaldehyde, followed by immediate N-alkylation, reduces purification steps.
Solid-Phase Synthesis
Immobilization of the benzo[d]thiazole intermediate on resin enables iterative coupling and cleavage, improving yield and purity in multi-gram preparations.
Challenges and Optimization Strategies
- Regioselectivity in Nitration : The formation of 5-nitro byproducts necessitates careful recrystallization or chromatographic separation.
- Steric Hindrance : Bulky substituents on the benzo[d]thiazole ring may impede coupling efficiency, requiring excess reagents or elevated temperatures.
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) effectively isolates intermediates, while recrystallization from ethanol or methanol enhances final product purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Synthesis | High purity, scalable | Multiple purification steps |
| One-Pot Tandem | Reduced steps, time-efficient | Lower yields for complex intermediates |
| Solid-Phase | Ease of handling, high throughput | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substitution of the benzothiazole ring (e.g., 6-methoxy vs.
- Thiadiazole-based analogs () exhibit different ring strain and hydrogen-bonding capacities compared to benzothiazoles.
Spectral Data Comparison
Nuclear magnetic resonance (NMR) and mass spectrometry (HRMS) data highlight structural distinctions:
- Target Compound: No direct NMR data are provided, but analogs like 4-Methoxy-N-(4-phenylthiazol-2-yl)-benzamide (Compound 12, ) show characteristic benzamide carbonyl signals at δ ~167 ppm in $^{13}\text{C}$ NMR and aromatic protons at δ 6.8–8.2 ppm in $^{1}\text{H}$ NMR .
- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ): Exhibits $^{1}\text{H}$ NMR signals for morpholine protons (δ 2.4–3.7 ppm) and pyridinyl protons (δ 8.4–8.6 ppm) .
- N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19, ): Shows nitro group vibrations in IR and sulfonamide NH signals at δ ~10 ppm in $^{1}\text{H}$ NMR .
Key Insights :
Comparative Efficacy :
- The pyridin-3-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to morpholinomethyl or piperazinyl substituents () .
- Methoxy groups generally improve metabolic stability but may reduce solubility compared to nitro or chloro substituents .
Biological Activity
The compound 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C22H19N3O3S
- Molecular Weight : 405.5 g/mol
- CAS Number : 895412-01-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. It has been suggested that the compound may act as an inhibitor of certain kinases involved in cancer progression, particularly by modulating signaling pathways associated with tumor growth.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant cytotoxicity, with IC50 values comparable to known chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 3.1 | Doxorubicin | 0.5 |
| HCT116 | 2.2 | Etoposide | 1.0 |
| HEK293 | 5.3 | - | - |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity to normal cells, indicating a potential for therapeutic use in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of Gram-positive bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 32 |
The antimicrobial properties suggest that this compound could be further explored for use as an antibiotic agent, particularly in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and biological evaluation of related compounds, demonstrating that modifications in the structure can significantly enhance biological activity. The presence of methoxy groups was found to improve solubility and bioavailability, which are critical factors for drug development .
Another research effort focused on the antiproliferative effects of similar benzothiazole derivatives, revealing that compounds with specific substitutions exhibited enhanced activity against a variety of cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
